N-(3-bromophenyl)-2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
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Description
N-(3-bromophenyl)-2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a useful research compound. Its molecular formula is C21H20BrClN4O2 and its molecular weight is 475.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of various acetamide derivatives, including those with structural similarities to N-(3-bromophenyl)-2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide, focusing on their chemical properties and potential applications. One study detailed the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting techniques that could be relevant for synthesizing related compounds (Latli & Casida, 1995).
Antimicrobial and Antiplasmodial Activities
Several studies have been conducted on the antimicrobial and antiplasmodial activities of acetamide derivatives. For instance, novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity against various microorganisms, demonstrating the potential of such compounds in addressing bacterial infections (Mistry, Desai, & Intwala, 2009). Another study focused on the synthesis of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, which were evaluated for in vitro antiplasmodial properties, highlighting the compound's potential in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory properties of acetamide derivatives have also been a focus of research. A study on 2-phenyl acetamides and their derivatives demonstrated significant activity in this regard, suggesting potential therapeutic applications for managing pain and inflammation (Gopa, Porchezhian, & Sarma, 2001).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have been employed to understand the interaction of acetamide derivatives with biological targets. For example, research on sulphonamide derivatives explored their reactivity and antimicrobial activity, with computational calculations providing insight into their potential mechanisms of action (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN4O2/c22-15-4-2-6-17(12-15)24-18(28)13-27-9-7-21(8-10-27)25-19(20(29)26-21)14-3-1-5-16(23)11-14/h1-6,11-12H,7-10,13H2,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCMRMWALLQYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.